

comparative study of inelastic collisions of positrons with lithium and sodium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dilithium*

Cat. No.: *B8592608*

[Get Quote](#)

A Comparative Study of Inelastic Positron Collisions with Lithium and Sodium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inelastic collisions of positrons with lithium (Li) and sodium (Na) atoms. The following sections present a summary of available experimental and theoretical data, detailed experimental protocols for key cited experiments, and visualizations of the experimental workflow. This information is crucial for researchers in atomic physics, plasma physics, and astrophysics, as well as for professionals in fields where positron-based analytical techniques are employed.

Data Presentation

The study of inelastic positron collisions with alkali metals like lithium and sodium is a field where theoretical calculations currently outweigh experimental measurements. The following tables summarize the available quantitative data for key inelastic processes: positronium formation and direct ionization. It is important to note the scarcity of comprehensive experimental data, particularly for lithium.

Positronium Formation Cross-Sections

Positronium (Ps) is a short-lived bound state of an electron and a positron. Its formation is a significant channel in low-energy positron-atom scattering.

Table 1: Theoretical and Experimental Positronium (Ps) Formation Cross-Sections (πa_0^2)

Positron Energy (eV)	Li (Theoretical)[1]	Na (Theoretical)[1]	Na (Experimental) [2][3]
0.01	2.8	3.5	-
0.1	8.8	11.0	-
0.5	18.5	23.0	-
1.0	25.0	31.0	Significant Ps formation reported[3]
2.0	31.0	38.0	-
5.0	28.0	34.0	-
10.0	20.0	24.0	-
20.0	12.0	14.0	Significant Ps formation reported[3]

Theoretical data from Hyperspherical Close-Coupling (HCC) method. Experimental data for Na indicates significant Ps formation but does not provide specific cross-section values in the cited abstracts.

Direct Ionization Cross-Sections

Direct ionization is a process where the incident positron has sufficient energy to remove an electron from the target atom without forming positronium.

Table 2: Theoretical Positron-Impact Direct Ionization Cross-Sections (πa_0^2)

Positron Energy (eV)	Li (Theoretical - DW)[4]	Li (Theoretical - CCC)[4]	Na (Theoretical - DW)[4]	Na (Theoretical - CCC)[4]
10	~0.8	~1.2	~0.9	~1.5
20	~1.8	~2.1	~2.0	~2.5
30	~2.2	~2.4	~2.5	~2.8
50	~2.3	~2.3	~2.6	~2.7
100	~1.8	~1.8	~2.0	~2.0
200	~1.2	~1.2	~1.3	~1.3
500	~0.6	~0.6	~0.7	~0.7

DW: Distorted-Wave approach; CCC: Convergent Close-Coupling approach. Note: The source paper highlights the absence of experimental data for these processes to benchmark the theoretical predictions.[4]

Excitation Cross-Sections

Data on the cross-sections for the excitation of lithium and sodium atoms by positron impact is sparse, with theoretical studies dominating. One study investigated the resonant 3s-3p excitation of sodium atoms by positrons at energies of 40 and 54.4 eV using a two-potential approach.[5] However, comprehensive, comparable experimental data for both elements across a range of energies is not readily available in the reviewed literature.

Experimental Protocols

The experimental investigation of positron-alkali atom collisions is challenging due to the difficulty in producing a well-controlled positron beam and a stable target of alkali metal vapor. The following outlines a generalized methodology based on techniques described in the literature for positron-atom scattering experiments.

Positron Beam Generation and Moderation

A monoenergetic and well-collimated positron beam is fundamental for scattering experiments.

- **Positron Source:** A common source of positrons is the radioactive isotope ^{22}Na , which emits positrons with a broad energy spectrum.
- **Moderation:** The high-energy positrons from the source are directed towards a moderator, typically a solid with a negative work function for positrons, such as solid neon or tungsten. This process slows down the positrons to a few electron volts (eV) with a narrow energy spread.
- **Beam Formation and Transport:** The moderated positrons are then extracted and formed into a beam using a series of electrostatic or magnetic lenses. Magnetic fields are often used to guide the low-energy positron beam to the interaction region while filtering out unmoderated, high-energy positrons.

Alkali Metal Target Preparation

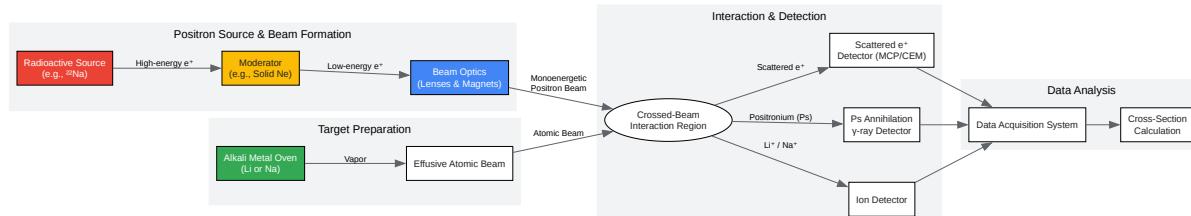
Creating a well-defined target of lithium or sodium vapor is crucial.

- **Oven and Effusive Beam:** The alkali metal is heated in an oven to produce a vapor. This vapor then effuses through a small aperture to form an atomic beam that crosses the positron beam path.
- **Density and Temperature Control:** The temperature of the oven is precisely controlled to maintain a constant and known density of the alkali atoms in the interaction region. This is essential for the determination of absolute cross-sections.
- **Cold Trap:** A cold trap is often used to condense the alkali metal vapor after it has passed through the interaction region, preventing contamination of the vacuum system.

Collision and Detection

The interaction between the positron beam and the alkali atom beam is observed, and the products are detected.

- **Crossed-Beam Configuration:** The positron beam and the atomic beam are typically crossed at a right angle in a high-vacuum chamber.
- **Detection of Scattered Positrons:** Positrons that have been scattered elastically or inelastically are detected by a position-sensitive detector, such as a microchannel plate


(MCP) or a channel electron multiplier (CEM). The energy and scattering angle of the detected positrons can be measured.

- **Detection of Positronium:** The formation of positronium is a key inelastic channel. Neutral positronium atoms are not easily deflected by electric or magnetic fields. Their detection often relies on the gamma rays produced when they annihilate. Scintillation detectors are used to detect these annihilation gamma rays. Coincidence techniques can be employed to distinguish true events from background radiation.
- **Ion Detection:** The residual alkali ions (Li^+ or Na^+) produced during ionization or positronium formation can also be detected using charged particle detectors.

Data Acquisition and Analysis

- **Cross-Section Calculation:** The cross-section for a particular inelastic process is determined by measuring the number of detected events (e.g., scattered positrons of a certain energy, annihilation gamma rays) as a function of the incident positron energy, the density of the target atomic beam, and the path length of the interaction region.
- **Normalization:** Absolute cross-sections are often obtained by normalizing the relative measurements to well-known theoretical calculations or other experimental data where available.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow of a crossed-beam positron-alkali atom scattering experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [PDF] Positronium formation in positron-Li and positron-Na collisions at low energies | Semantic Scholar [semanticscholar.org]
- 2. Positronium formation and threshold behavior in positron-sodium collisions at low energies [arxiv.org]
- 3. Measurements of positronium formation cross sections for positron scattering by K, Na, and Ar atoms (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- To cite this document: BenchChem. [comparative study of inelastic collisions of positrons with lithium and sodium]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8592608#comparative-study-of-inelastic-collisions-of-positrons-with-lithium-and-sodium\]](https://www.benchchem.com/product/b8592608#comparative-study-of-inelastic-collisions-of-positrons-with-lithium-and-sodium)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com